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Abstract

Ethyl 2-(2-oxopiperidin-4-yl)acetate is a substituted piperidone derivative of interest in
medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in
pharmacologically active compounds. This technical guide provides a comprehensive overview
of the structural elucidation of this compound. In the absence of publicly available experimental
spectroscopic data, this guide utilizes predicted data from validated computational models to
present a thorough characterization. Detailed methodologies for the synthesis and analytical
techniques required for structural confirmation are also provided, alongside a discussion of the
potential biological significance of 2-piperidone derivatives.

Introduction

The 2-piperidone structural motif is a key pharmacophore found in a variety of biologically
active molecules. Derivatives of 2-piperidone have been investigated for a range of therapeutic
applications, including as inhibitors of 3-amyloid aggregation for the treatment of Alzheimer's
disease and as anti-inflammatory agents.[1] The structural elucidation of novel piperidone
derivatives is a critical step in the drug discovery and development process, enabling a precise
understanding of structure-activity relationships.
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This guide focuses on the structural characterization of ethyl 2-(2-oxopiperidin-4-yl)acetate.
While specific experimental spectra for this exact molecule are not widely published, this
document compiles predicted spectroscopic data to serve as a reference for researchers. The
methodologies described herein are standard analytical techniques crucial for the confirmation
of the structure of newly synthesized batches of this compound.

Predicted Physicochemical Properties

Basic physicochemical properties of ethyl 2-(2-oxopiperidin-4-yl)acetate are summarized
below. These values are sourced from chemical databases and computational predictions.

Property Value Source
Molecular Formula CoH15NOs3 ChemSrc[2]
Molecular Weight 185.22 g/mol ChemSrc[2]
Exact Mass 185.105 g/mol ChemSrc[2]
Boiling Point 160 °C (at 0.5 Torr) ChemicalBook][3]
Density 1.070+0.06 g/cm3 ChemicalBook][3]
pKa 16.26+0.40 ChemicalBook[3]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for ethyl 2-(2-oxopiperidin-
4-yl)acetate. These predictions are generated using established algorithms and can serve as a
guide for the interpretation of experimental data.

'H NMR Spectroscopy

The predicted *H NMR spectrum provides insights into the proton environments within the
molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~6.0-75 brs 1H NH
4.12 q 2H O-CH2-CHs
3.25-3.40 m 2H CH2-NH
2.40-2.60 m 1H CH-CH2-COOEt
2.20-2.35 m 2H CH2-C=0
1.80 - 2.00 m 1H CH2-CH-CH:
1.40-1.60 m 2H CH2-CH-CH:
1.25 t 3H O-CHz2-CHs

3C NMR Spectroscopy

The predicted 3C NMR spectrum indicates the number and types of carbon atoms.

Chemical Shift (8) ppm Carbon Type Assignment

~ 175 Quaternary C=0 (amide)
~172 Quaternary C=0 (ester)
~61 Methylene O-CH2-CHs
~42 Methylene CH2-NH

~41 Methylene CH2-COOEt
~35 Methine CH-CH2-COOEt
~31 Methylene CH2-C=0

~ 30 Methylene CH2-CH-CH:
~14 Methyl O-CH2-CHs
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Mass Spectrometry

The predicted mass spectrum helps in confirming the molecular weight and fragmentation

pattern.
m/z Relative Intensity (%) Possible Fragment
185 100 [M]*
140 ~ 60 [M - OCH2CHs]*
114 ~ 40 [M - CH2COOCH2CHs]*
84 ~ 80 [Piperidone ring fragment]*
56 ~ 50 [Piperidone ring fragment]*

Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the presence of key functional groups.

Wavenumber (cm—?) Intensity Assignment

~ 3300 Strong, Broad N-H stretch

~ 2950, 2870 Medium C-H stretch (aliphatic)
~ 1735 Strong C=0 stretch (ester)

~ 1670 Strong C=0 stretch (amide)
~ 1200 Strong C-O stretch (ester)

Experimental Protocols

The following are detailed protocols for the synthesis and structural characterization of ethyl 2-
(2-oxopiperidin-4-yl)acetate.

Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
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A plausible synthetic route to ethyl 2-(2-oxopiperidin-4-yl)acetate involves the Michael
addition of a nucleophile to a suitable a,3-unsaturated lactam, followed by appropriate
functional group manipulations. A general, representative procedure is outlined below.

Workflow for the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate

Starting Materials:
- Diethyl malonate
- Acrylonitrile

Na/EtOH Hydrolysis and Decarboxylation

Michael Addition Ethyl 2-(2-oxopiperidin-4-yl)acetate

Click to download full resolution via product page
Caption: A potential synthetic pathway to the target compound.
Procedure:

» Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the
mixture at room temperature, and then add acrylonitrile dropwise. The reaction is typically
stirred for several hours to ensure complete addition.

e Reductive Cyclization: The product from the Michael addition is then subjected to reductive
cyclization. This can be achieved using a reducing agent such as sodium in ethanol or
catalytic hydrogenation (e.g., Raney Nickel, H2). This step simultaneously reduces the nitrile
to an amine and promotes intramolecular cyclization to form the 2-piperidone ring.

» Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions
(e.g., aqueous HCI) with heating. This process also facilitates the decarboxylation of the
malonic ester derivative to yield 4-carboxymethyl-2-piperidone.

o Esterification: The carboxylic acid is then esterified to the corresponding ethyl ester. This can
be accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid
(e.g., H2S0a4).

 Purification: The final product is purified by column chromatography on silica gel using an
appropriate eluent system (e.g., ethyl acetate/hexane).

Structural Elucidation Workflow
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The following diagram illustrates the workflow for the structural confirmation of the synthesized

[Synthesized CompouncD

compound.

Purification
(Column Chromatography)

NMR Spectroscopy Mass Spectrometry
[(1H, 13C, COSY, HSQC) [ (El, ES)) IR Spectroscopy

Structural Confirmation

Click to download full resolution via product page
Caption: Analytical workflow for structural elucidation.
Protocols:
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

o H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts,
multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values to identify
the number and connectivity of protons.

o 13C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number
of unique carbon environments.
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o 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-
proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate
protons with their directly attached carbons.

e Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile
solvent (e.g., methanol, acetonitrile).

o Analysis: Introduce the sample into the mass spectrometer via a suitable ionization
method (e.g., Electron lonization - El, Electrospray lonization - ESI). Determine the
molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to
gain further structural information.

e Infrared (IR) Spectroscopy:

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or
as a KBr pellet (for solids).

o Analysis: Obtain the IR spectrum and identify the characteristic absorption bands for the
key functional groups (e.g., N-H, C=0 of amide and ester, C-O).

Potential Sighaling Pathways and Biological
Relevance

While the specific biological activity of ethyl 2-(2-oxopiperidin-4-yl)acetate is not extensively
documented, the 2-piperidone core is of significant interest in medicinal chemistry. Derivatives
of 2-piperidone have been shown to modulate various biological pathways.
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Caption: Potential therapeutic targets of 2-piperidone derivatives.

For instance, certain 2-piperidone derivatives have been designed as inhibitors of 3-amyloid
(AB) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1] Additionally,
some derivatives have demonstrated anti-inflammatory properties by modulating pathways
involved in the production of pro-inflammatory cytokines.[1] The structural features of ethyl 2-
(2-oxopiperidin-4-yl)acetate make it a valuable scaffold for further chemical modification to
explore these and other potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of ethyl
2-(2-oxopiperidin-4-yl)acetate. By presenting predicted spectroscopic data and detailed
experimental protocols, this document serves as a valuable resource for researchers involved
in the synthesis and characterization of novel piperidone-based compounds. The information
contained herein will aid in the confirmation of the molecular structure and facilitate further
investigation into the potential biological activities of this and related molecules in the pursuit of
new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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